molecular formula C11H15NO B2522970 (5-Phenyloxolan-2-yl)methanamine CAS No. 878661-56-4

(5-Phenyloxolan-2-yl)methanamine

Cat. No.: B2522970
CAS No.: 878661-56-4
M. Wt: 177.24 g/mol
InChI Key: IAIACGGIZWXQIK-UHFFFAOYSA-N
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Description

2-Aminomethyl-5-(phenyl)tetrahydrofuran is an organic compound that belongs to the class of tetrahydrofurans This compound is characterized by a tetrahydrofuran ring substituted with an aminomethyl group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminomethyl-5-(phenyl)tetrahydrofuran can be achieved through several methods. One common approach involves the reaction of 2,5-dimethoxytetrahydrofuran with an appropriate amine under mild conditions. The reaction typically requires a catalytic amount of iron(III) chloride and is carried out in water . Another method involves the reductive amination of 5-(hydroxymethyl)furfural using a suitable catalyst .

Industrial Production Methods

Industrial production of 2-Aminomethyl-5-(phenyl)tetrahydrofuran may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of eco-friendly reagents and adherence to green chemistry principles are also emphasized in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-Aminomethyl-5-(phenyl)tetrahydrofuran undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce secondary or tertiary amines .

Scientific Research Applications

2-Aminomethyl-5-(phenyl)tetrahydrofuran has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of polymers and other materials

Mechanism of Action

The mechanism of action of 2-Aminomethyl-5-(phenyl)tetrahydrofuran involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, influencing their activity. The phenyl group may also play a role in stabilizing interactions with target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Aminomethyl-5-(phenyl)tetrahydrofuran is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a tetrahydrofuran ring with both aminomethyl and phenyl groups sets it apart from other similar compounds .

Biological Activity

The compound (5-Phenyloxolan-2-yl)methanamine , also referred to as [(2R,5S)-5-phenyloxolan-2-yl]methanamine, is a chiral amine characterized by its unique oxolane structure substituted with a phenyl group. This compound has garnered interest in the scientific community for its potential biological activities, which are still under investigation. The following sections will detail its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C₉H₁₃N
  • Molecular Weight : Approximately 177.24 g/mol
  • Structure : The compound features a tetrahydrofuran ring with a phenyl group at the 5-position.

Biological Activity Overview

Preliminary studies suggest that this compound may interact with various enzymes and proteins in biological systems. These interactions could alter cellular functions and metabolic pathways, potentially leading to significant pharmacological effects.

Potential Biological Activities

  • Enzyme Interaction : The compound may act as a ligand for specific enzymes, modulating their activity and influencing biochemical pathways.
  • Neurotransmitter Systems : Similar compounds have shown effects on neurotransmitter systems, indicating potential relevance for neurological applications.
  • Therapeutic Applications : Due to its structural characteristics, it may have implications in drug development for various therapeutic areas.

The mechanism of action for this compound involves binding to specific molecular targets such as receptors or enzymes. The phenyl group and methanamine moiety are crucial for its binding affinity and specificity. However, detailed pathways and targets remain to be fully elucidated in ongoing research.

Case Studies and Experimental Data

  • Study on Metabolic Pathways : Research indicates that compounds with similar structures often exhibit significant pharmacological properties. For instance, [(2R,5S)-5-phenyloxolan-2-yl]methanamine has been shown to influence metabolic pathways when tested in vitro .
  • Comparative Analysis : A comparative study of structurally related compounds revealed varying degrees of biological activity based on stereochemistry. For example, [(2R,5R)-5-phenyloxolan-2-yl]methanamine hydrochloride exhibited different binding affinities compared to its (S) counterpart .
  • In Vivo Studies : Preliminary in vivo studies suggest that the compound may enhance innate immune responses, similar to other natural products derived from marine sources . This highlights its potential role in immunomodulation.

Data Table: Comparative Biological Activity

Compound NameStructure CharacteristicsBiological Activity
This compoundOxolane structure with a phenyl groupPotential enzyme modulation, neurotransmitter effects
[(2R,5R)-5-phenyloxolan-2-yl]methanamineSimilar oxolane structure but different stereochemistryDifferent biological activity due to stereochemistry
[(2R,5S)-5-methyloxan-2-yl]methanamineContains a methyl group instead of a phenyl groupVarying chemical properties and reactivity

Properties

IUPAC Name

(5-phenyloxolan-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c12-8-10-6-7-11(13-10)9-4-2-1-3-5-9/h1-5,10-11H,6-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAIACGGIZWXQIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1CN)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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